N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide
Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 3. The molecule comprises two sulfonamide moieties: one linked to the thiadiazole ring and another attached to a 4-methylphenyl group. This structure is designed to optimize electronic and steric properties for enhanced bioactivity, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S3/c1-3-16-18-19-17(26-16)21-28(24,25)15-10-6-13(7-11-15)20-27(22,23)14-8-4-12(2)5-9-14/h4-11,20H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFMQOATLHHELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The sulfonamide groups (–SONH–) are key sites for nucleophilic and electrophilic interactions:
-
Hydrolysis : Under acidic (HSO, HCl) or basic (NaOH) conditions, the sulfonamide bond may cleave to yield sulfonic acid derivatives and amines. For example, hydrolysis of the phenylsulfonamide moiety could generate 4-methylbenzenesulfonic acid and the corresponding amine intermediate .
-
Alkylation/Acylation : The sulfonamide nitrogen can react with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives. This is critical for prodrug synthesis .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole scaffold exhibits distinct reactivity:
-
Electrophilic Substitution : The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents like HO or mCPBA .
-
Ring-Opening Reactions : Strong nucleophiles (e.g., hydroxylamine) may attack the electron-deficient thiadiazole ring, leading to ring cleavage and formation of thiol or disulfide intermediates .
Aromatic Substitution
The para-methylbenzenesulfonamide and phenyl groups participate in:
-
Electrophilic Aromatic Substitution : The methyl group directs electrophiles (e.g., NO) to the ortho/para positions. Nitration or halogenation could yield nitro- or halo-substituted derivatives .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) could functionalize the aromatic rings under palladium catalysis.
Thermal and Photochemical Stability
-
Thermal Decomposition : At temperatures >200°C, the compound may degrade via sulfonamide bond cleavage or thiadiazole ring decomposition, releasing SO and NH .
-
Photolysis : UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiadiazole ring, forming radical intermediates detectable via ESR spectroscopy .
Mechanistic Insights
-
Acid-Catalyzed Hydrolysis : Protonation of the sulfonamide oxygen increases electrophilicity, facilitating nucleophilic attack by water .
-
Thiadiazole Ring Activation : The electron-withdrawing nature of the sulfonamide group enhances the electrophilic character of the thiadiazole sulfur, promoting oxidation .
Scientific Research Applications
-
Anticancer Activity
- Thiadiazole derivatives, including this compound, have shown promising anticancer properties. Studies have reported that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiadiazoles demonstrated IC50 values indicating effective inhibition of cell proliferation in LoVo and MCF-7 cell lines .
- A recent study highlighted the synthesis of several thiadiazole derivatives and their evaluation for anticancer activity, revealing that some derivatives had potent anti-proliferative effects with minimal toxicity .
- Antimicrobial Properties
- Neuroprotective Effects
Case Study 1: Anticancer Evaluation
A study evaluated a series of thiadiazole derivatives for their anticancer potential using LoVo and MCF-7 cell lines. The results showed that specific derivatives exhibited IC50 values as low as 2.44 µM, indicating strong anti-proliferative activity .
Case Study 2: Neuroprotective Mechanisms
Research on neuroprotective activities highlighted that certain thiadiazole analogues could prevent neuronal cell death induced by oxidative stress. These findings suggest a pathway for developing neuroprotective drugs based on this compound's structure .
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
- Key Trends :
- Higher XLogP3 in the target compound suggests better membrane penetration than sulfamethizole.
- The 4-methylbenzenesulfonamide group reduces topological polar surface area (TPSA) compared to nitro-substituted analogues, favoring oral bioavailability .
Q & A
Basic: What are the established synthetic routes for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide?
Methodological Answer:
The compound’s synthesis typically involves:
- Step 1: Cyclization of ethyl 2-oxoacetate derivatives with Lawesson’s reagent to form the 1,3,4-thiadiazole core .
- Step 2: Oxidative chlorination of intermediates (e.g., benzyl sulfide derivatives) to generate sulfonyl chlorides .
- Step 3: Coupling the sulfonyl chloride with 4-methylbenzenesulfonamide under basic conditions (e.g., pyridine) to form the sulfonamide bond .
Key Considerations: - Monitor reaction progress via TLC or HPLC to ensure complete conversion.
- Purify intermediates via flash chromatography to avoid side products.
Basic: How is structural characterization of this compound validated in academic research?
Methodological Answer:
- Spectroscopy: Use -NMR and -NMR to confirm the presence of sulfonamide (-SO-NH-) and thiadiazole (C-S-C) moieties .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] peak).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in DMSO/water mixtures and analyze diffraction patterns .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Antitumor Activity: Screen against the NCI-60 cancer cell line panel, using MTT assays to measure IC values .
- Enzyme Inhibition: Test against kinases (e.g., SphK1) via fluorescence-based assays with ATP-competitive inhibitors as controls .
Data Interpretation: - Compare activity to structurally similar derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) to identify functional group contributions .
Advanced: How can computational methods optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers in cyclization steps .
- Process Simulation: Apply COMSOL Multiphysics to optimize parameters like temperature and solvent polarity for sulfonamide coupling .
Case Study: - AI-driven platforms can predict optimal pyridine-to-sulfonyl chloride ratios to minimize byproducts .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to correlate structure with bioactivity .
- Statistical Validation: Perform ANOVA on IC data from analogs with varying substituents (e.g., ethyl vs. methyl groups on thiadiazole) .
Example: - If ethyl-substituted derivatives show higher cytotoxicity, investigate steric effects via molecular docking .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
- Salt Formation: React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt .
DoE Approach: - Apply factorial design to test solubility across pH (6–8) and temperature (25–40°C) ranges .
Advanced: How to elucidate the mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin or kinases) and identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Validation: - Correlate simulation data with experimental IC values to validate binding hypotheses .
Advanced: What are best practices for SAR studies on this scaffold?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified aryl groups (e.g., 4-chlorophenyl vs. 4-methylphenyl) and alkyl chains (e.g., ethyl vs. propyl) .
- Activity Clustering: Use hierarchical clustering to group analogs by bioactivity profiles (e.g., antitumor vs. antimicrobial) .
Key Insight: - The 5-ethyl group on the thiadiazole ring enhances membrane permeability compared to bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
